![molecular formula C13H11Cl2NS B3038049 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline CAS No. 712297-76-2](/img/structure/B3038049.png)
4-[(2,4-Dichlorobenzyl)sulfanyl]aniline
Overview
Description
“4-[(2,4-Dichlorobenzyl)sulfanyl]aniline” is a chemical compound with the molecular formula C13H11Cl2NS . It has an average mass of 284.204 Da and a monoisotopic mass of 282.998932 Da . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-[(2,4-Dichlorobenzyl)sulfanyl]aniline” consists of a benzene ring substituted with an amine group (NH2) at the 4th position and a sulfanyl group (SH) attached to a 2,4-dichlorobenzyl group .Scientific Research Applications
Ligand Properties and Molecular Structure
The compound N,N'-Bis(4-chlorobenzylidene)-disulfanediylbis(2-aniline) is closely related to 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline. In this molecule, two 2-(4-chlorobenzylideneamino)phenyl sulfide moieties, which can act as tridentate ligands, are joined through their S atoms, demonstrating potential in molecular architecture and ligand development (İde, Öztaş, Ancın, & Tüzün, 1997).
Electro-Emissive Device Applications
Haloaniline binary copolymer films, including aniline and haloanilines as monomers, have been developed for electro-emissive devices (EEDs). These films exhibit varying electropolymerization behaviors, surface micromorphologies, and infrared emissivity regulation abilities, indicating the potential use of 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline in EEDs (Wang et al., 2020).
Biaryl Synthesis via Sigmatropic Rearrangement
An innovative method for constructing biaryls involves aryl sulfoxides undergoing dehydrogenative coupling with anilines. This process provides 2-amino-2'-sulfanyl- and/or 4-amino-4'-sulfanylbiphenyls through a sigmatropic rearrangement, which could include derivatives of 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline (Yanagi, Nogi, & Yorimitsu, 2020).
Corrosion Inhibition in Metal Surfaces
A compound related to 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, specifically N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has shown effectiveness as a corrosion inhibitor on metal surfaces in acidic environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-7H,8,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVKDFLSUZEFEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dichlorobenzyl)sulfanyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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